N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
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Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a complex organic compound that features a unique structure combining a furan ring, a pyridine ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-yl-pyridine intermediate, which is then subjected to a series of reactions to introduce the pyrazole and propanamide groups. Key steps may include:
Formation of the furan-3-yl-pyridine intermediate: This can be achieved through a Suzuki coupling reaction between a furan-3-boronic acid and a halogenated pyridine derivative.
Introduction of the pyrazole ring: This step often involves a condensation reaction between the furan-3-yl-pyridine intermediate and a hydrazine derivative to form the pyrazole ring.
Formation of the propanamide group: The final step typically involves the acylation of the pyrazole-containing intermediate with a suitable acylating agent, such as propanoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(20-7-2-6-19-20)16(21)18-10-13-3-4-15(17-9-13)14-5-8-22-11-14/h2-9,11-12H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFRMMBXRXIYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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